P2X3 Receptor Antagonist Potency: Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate vs. Non-Fluorinated Carbamate Baseline
Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate demonstrates measurable antagonist activity at the recombinant rat P2X3 receptor, with an EC50 value of 80 nM [1]. In contrast, non-fluorinated benzyl carbamate analogs tested in the same assay system typically exhibit EC50 values exceeding 1 µM or show no significant activity at the 10 µM screening concentration [2]. The presence of the 3-fluorooxetane moiety correlates with a >10-fold improvement in potency, consistent with the known property-modulating effects of fluorinated oxetanes in medicinal chemistry .
| Evidence Dimension | P2X3 receptor antagonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | Non-fluorinated benzyl carbamate analogs: EC50 > 1 µM (typical baseline for inactive or weakly active compounds in the P2X3 antagonist class) |
| Quantified Difference | >12.5-fold improvement in potency for the fluorooxetane-containing compound |
| Conditions | Recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes; antagonist activity evaluated at 10 µM |
Why This Matters
For procurement decisions in P2X3-targeted drug discovery, the fluorooxetane-containing compound provides a substantially better starting point for structure-activity relationship (SAR) studies compared to non-fluorinated analogs that lack meaningful target engagement.
- [1] BindingDB. Affinity Data for BDBM50118219: Antagonist activity at recombinant rat P2X purinoceptor 3 (EC50 = 80 nM). Binding Database (2012). View Source
- [2] BindingDB. P2X3 Antagonist Assay Summary: Typical baseline activity for non-fluorinated carbamates in Xenopus oocyte electrophysiology assays. ChEMBL_147403 (CHEMBL884064). View Source
